molecular formula C23H31N5O3S B2364336 1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide CAS No. 403728-54-1

1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide

Cat. No. B2364336
CAS RN: 403728-54-1
M. Wt: 457.59
InChI Key: FHDFDQPZLMIZIJ-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C23H31N5O3S and a molecular weight of 457.59. It is also known by its CID 4250963 .

Scientific Research Applications

Antimicrobial Activity

The compound has been found to have antimicrobial properties. It has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Construction of Heterocyclic Hybrids

The compound has been used in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .

Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)

The compound has been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a relevant mechanism of action for antibacterial drug candidates .

Synthesis of S-alkyl Derivatives

The compound has been used in the synthesis of S-alkyl derivatives. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .

Antifungal Properties

The compound has been found to have antifungal properties against the Candida albicans fungal strain .

Anticancer Effects

Quinazolinone derivatives, which include this compound, have shown promising broad-spectrum anti-cancer effects .

Inhibition of Mutant p53 Function

Some quinazolinone derivatives, including this compound, have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .

Induction of Apoptotic Cell Death

The compound has been found to dictate mutant p53 function for apoptotic cell death .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3S/c1-2-10-28-20(30)17-7-6-16(15-18(17)25-22(28)32)19(29)26-13-8-23(9-14-26,21(24)31)27-11-4-3-5-12-27/h6-7,15H,2-5,8-14H2,1H3,(H2,24,31)(H,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDFDQPZLMIZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide

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